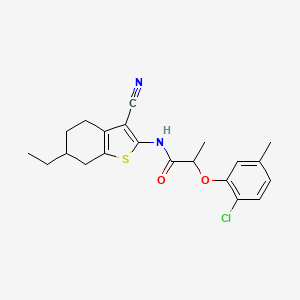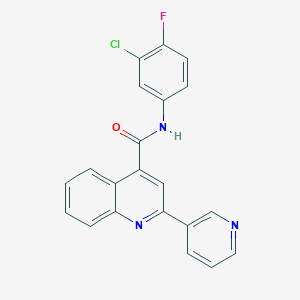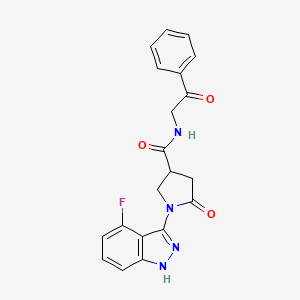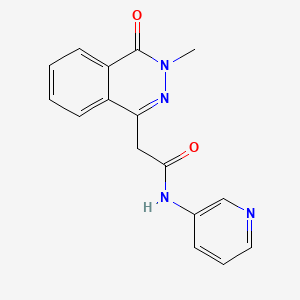![molecular formula C22H29NO3 B10980227 2-(3,4-dimethylphenoxy)-N-[1-(4-ethoxyphenyl)ethyl]butanamide](/img/structure/B10980227.png)
2-(3,4-dimethylphenoxy)-N-[1-(4-ethoxyphenyl)ethyl]butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,4-dimethylphenoxy)-N-[1-(4-ethoxyphenyl)ethyl]butanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a butanamide backbone substituted with a 3,4-dimethylphenoxy group and a 4-ethoxyphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dimethylphenoxy)-N-[1-(4-ethoxyphenyl)ethyl]butanamide typically involves the following steps:
Formation of the 3,4-dimethylphenoxy intermediate: This can be achieved by reacting 3,4-dimethylphenol with an appropriate halogenating agent (e.g., bromine) to form 3,4-dimethylphenyl bromide. This intermediate is then reacted with sodium ethoxide to form the 3,4-dimethylphenoxy group.
Formation of the 4-ethoxyphenyl intermediate: This involves the reaction of 4-ethoxyphenol with an appropriate halogenating agent to form 4-ethoxyphenyl bromide.
Coupling reaction: The 3,4-dimethylphenoxy intermediate is then coupled with the 4-ethoxyphenyl intermediate in the presence of a suitable base (e.g., sodium hydride) to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3,4-dimethylphenoxy)-N-[1-(4-ethoxyphenyl)ethyl]butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenoxy or ethoxy groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(3,4-dimethylphenoxy)-N-[1-(4-ethoxyphenyl)ethyl]butanamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs due to its potential biological activity.
Materials Science: The compound can be used in the synthesis of novel materials with specific properties.
Biological Studies: It can be used as a probe to study various biological processes and pathways.
Industrial Applications: The compound can be used in the production of specialty chemicals and intermediates.
Wirkmechanismus
The mechanism of action of 2-(3,4-dimethylphenoxy)-N-[1-(4-ethoxyphenyl)ethyl]butanamide involves its interaction with specific molecular targets. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(3,5-dimethylphenoxy)-N-[1-(4-ethoxyphenyl)ethyl]butanamide
- 2-(3,4-dimethoxyphenoxy)-N-[1-(4-ethoxyphenyl)ethyl]butanamide
- 2-(3,4-dimethylphenoxy)-N-[1-(4-methoxyphenyl)ethyl]butanamide
Uniqueness
2-(3,4-dimethylphenoxy)-N-[1-(4-ethoxyphenyl)ethyl]butanamide is unique due to the specific substitution pattern on the phenoxy and phenyl groups. This unique structure can impart distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C22H29NO3 |
|---|---|
Molekulargewicht |
355.5 g/mol |
IUPAC-Name |
2-(3,4-dimethylphenoxy)-N-[1-(4-ethoxyphenyl)ethyl]butanamide |
InChI |
InChI=1S/C22H29NO3/c1-6-21(26-20-11-8-15(3)16(4)14-20)22(24)23-17(5)18-9-12-19(13-10-18)25-7-2/h8-14,17,21H,6-7H2,1-5H3,(H,23,24) |
InChI-Schlüssel |
WAYCWJWMTLDOOS-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C(=O)NC(C)C1=CC=C(C=C1)OCC)OC2=CC(=C(C=C2)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-(4-methoxyphenyl)-N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]tetrahydro-2H-pyran-4-carboxamide](/img/structure/B10980179.png)

![N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]-3-methoxybenzamide](/img/structure/B10980185.png)

![N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide](/img/structure/B10980199.png)
![3-(2,3-dihydro-1-benzofuran-5-yl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]propanamide](/img/structure/B10980201.png)
![6-chloro-N-{3-[(2-methoxybenzyl)amino]-3-oxopropyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide](/img/structure/B10980202.png)
![4-[({[5-(benzyloxy)-1H-indol-1-yl]acetyl}amino)methyl]benzoic acid](/img/structure/B10980203.png)
![N-(3-acetylphenyl)-N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]alaninamide](/img/structure/B10980213.png)

![N-(2-{[(3-bromophenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-3-carboxamide](/img/structure/B10980218.png)

![N-[(2E)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-1-(2,4-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B10980237.png)